molecular formula C20H18N4O2S B2885653 6-(4-methoxyphenyl)-3-methyl-N-[(pyridin-3-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852134-82-8

6-(4-methoxyphenyl)-3-methyl-N-[(pyridin-3-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2885653
CAS No.: 852134-82-8
M. Wt: 378.45
InChI Key: PQSLYMGGIKLSJY-UHFFFAOYSA-N
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Description

The compound 6-(4-methoxyphenyl)-3-methyl-N-[(pyridin-3-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide features a fused imidazo[2,1-b]thiazole core substituted with a 4-methoxyphenyl group at position 6 and a pyridin-3-ylmethyl carboxamide moiety at position 2. This scaffold is notable for its structural similarity to bioactive molecules targeting kinases and cancer cell lines .

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-13-18(19(25)22-11-14-4-3-9-21-10-14)27-20-23-17(12-24(13)20)15-5-7-16(26-2)8-6-15/h3-10,12H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSLYMGGIKLSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-[(pyridin-3-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the imidazo[2,1-b][1,3]thiazole core through a cyclization reaction involving a thioamide and an α-haloketone. The reaction conditions often require the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-3-methyl-N-[(pyridin-3-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

6-(4-methoxyphenyl)-3-methyl-N-[(pyridin-3-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-N-[(pyridin-3-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :
  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The 4-methoxyphenyl group (target compound) is electron-donating, which may improve solubility compared to electron-withdrawing substituents like 4-chlorophenyl (5l) or 3-nitrophenyl (SCXFQAUZWGZVBX). However, chloro and nitro groups enhance cytotoxicity, as seen in 5l (IC50 = 1.4 µM) and 3c (log10GI50 < -8.00) .
    • The 4-bromophenyl substituent (3c) demonstrates potent anti-proliferative effects, suggesting halogenated analogs favor DNA intercalation or kinase inhibition .
  • This may enhance binding to hydrophobic pockets in targets like VEGFR2 . Piperazinyl-linked groups (5l) improve solubility and bioavailability, contributing to 5l’s low IC50 against MDA-MB-231 .

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Pyridine rings resist oxidative metabolism better than aliphatic substituents (e.g., oxolanylmethyl in F0650-0052) .
  • Selectivity : Piperazinyl-linked compounds (5l) show selectivity for breast cancer over hepatic cells (HepG2 IC50 = 22.6 µM vs. MDA-MB-231 IC50 = 1.4 µM) .

Biological Activity

The compound 6-(4-methoxyphenyl)-3-methyl-N-[(pyridin-3-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a member of the imidazo[2,1-b][1,3]thiazole class, which has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H16N4O2S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

This compound features a methoxyphenyl group and a pyridinylmethyl moiety, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. The following sections summarize key findings regarding its antimicrobial properties and other biological effects.

Antimicrobial Activity

Research has indicated that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit significant antimicrobial properties. For instance:

  • Antitubercular Activity : In vitro studies have shown that derivatives similar to this compound demonstrate potent activity against Mycobacterium tuberculosis. For example, compounds with similar structural features have been reported to have IC50 values as low as 2.03 μM against M. tuberculosis .
  • Antibacterial and Antifungal Properties : The compound was evaluated for antibacterial activity against various bacterial strains. Some derivatives exhibited promising results with minimal inhibitory concentrations (MIC) below 10 µg/mL .

The mechanism through which imidazo[2,1-b][1,3]thiazole derivatives exert their effects often involves the inhibition of specific enzymes or pathways critical for microbial survival. For instance:

  • Inhibition of Pantothenate Synthetase : Molecular docking studies suggest that these compounds may bind effectively to the active site of pantothenate synthetase in M. tuberculosis, disrupting its metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Methoxy Group Influence : The presence of the methoxy group on the phenyl ring has been associated with enhanced lipophilicity and improved cell membrane permeability, contributing to increased antimicrobial efficacy .
  • Pyridine Substitution : The pyridinylmethyl moiety seems to play a significant role in enhancing selectivity towards bacterial targets while minimizing toxicity to human cells .

Case Studies

Several studies have highlighted the efficacy of imidazo[2,1-b][1,3]thiazole derivatives:

  • Study on Antitubercular Agents : A series of imidazo[2,1-b][1,3]thiazole derivatives were synthesized and tested against M. tuberculosis, revealing that modifications in the substituents significantly affected their potency .
  • Anticonvulsant Activity : Another study explored related thiazole compounds for anticonvulsant activity in animal models, demonstrating that certain structural modifications could enhance protective effects against seizures .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

The synthesis typically involves multi-step reactions, including cyclocondensation of thiazole precursors with imidazole derivatives. Key steps include coupling reactions under controlled conditions (e.g., using dimethylformamide or methanol as solvents and palladium/copper catalysts for cross-coupling). Microwave-assisted synthesis or flow chemistry may enhance efficiency by reducing reaction time and by-products .

Example protocol:

  • Step 1 : React 4-methoxyphenyl thioamide with methyl iodide under basic conditions to form the thiazole core.
  • Step 2 : Fuse with imidazole using Pd(OAc)₂ catalysis in DMF at 80°C for 12 hours.
  • Step 3 : Introduce the pyridinylmethyl carboxamide group via nucleophilic acyl substitution .

Q. How can spectroscopic techniques confirm structural integrity and purity?

Use 1H/13C NMR to verify substituent positions and coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the pyridine ring). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 435.12). HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. Which solvents and catalysts improve yield in key reactions?

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while palladium catalysts (e.g., PdCl₂(PPh₃)₂) facilitate cross-coupling. Triethylamine or K₂CO₃ is critical for deprotonation in amide bond formation .

Advanced Research Questions

Q. How to design experiments to elucidate pharmacodynamic mechanisms?

Perform receptor binding assays (e.g., SPR or ITC) to identify targets like kinase domains. Use molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets. Validate via knockout cell lines (CRISPR-Cas9) to assess dependency on specific pathways .

Data contradiction tip: If conflicting activity data arise (e.g., IC₅₀ variability), test compound stability under assay conditions (pH, temperature) and confirm target engagement via cellular thermal shift assays (CETSA) .

Q. How to address contradictions in reported biological activity data?

Cross-validate using orthogonal assays:

  • Compare anti-proliferative activity in multiple cell lines (e.g., MCF-7 vs. HEK293).
  • Quantify off-target effects via kinome-wide profiling (e.g., KINOMEscan).
  • Reconcile discrepancies by standardizing protocols (e.g., serum concentration, passage number) .

Q. What strategies optimize structure-activity relationship (SAR) studies?

  • Core modifications : Replace the methoxyphenyl group with halogenated analogs to assess electron-withdrawing effects.
  • Side-chain variations : Substitute the pyridinylmethyl group with benzyl or cyclohexyl derivatives to probe steric tolerance.
  • Use free-Wilson analysis to quantify contributions of individual substituents to activity .

Q. How to minimize by-products during large-scale synthesis?

Optimize stoichiometry (e.g., 1.2:1 ratio of thiazole to imidazole precursor) and employ continuous flow reactors for precise temperature control. Monitor intermediates via in-line FTIR to detect undesired side reactions early .

Q. What approaches improve metabolic stability for in vivo studies?

  • Bioisosteric replacement : Swap the methyl group on the imidazole with a trifluoromethyl group to resist oxidative metabolism.
  • Prodrug design : Introduce ester moieties at the carboxamide group to enhance oral bioavailability.
  • Test stability in hepatic microsome assays (human vs. rodent) to guide structural refinements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.